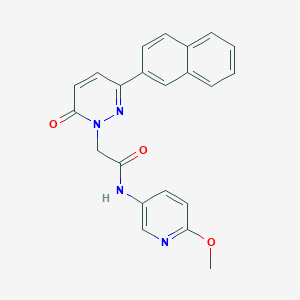![molecular formula C22H24N4O3 B10983519 N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10983519.png)
N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-acetamide , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide involves coupling tryptamine (1) with ibuprofen (2) via an amide bond formation. Here’s how it’s done:
Reaction: The reaction occurs between tryptamine and ibuprofen using as a “dehydrating” reagent.
Mechanism: DCC reacts with the carboxyl group of ibuprofen, producing an activated acylating agent. This agent then reacts with the amino group of tryptamine to form the desired amide bond.
Chemical Reactions Analysis
Reactions: N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the specific reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated forms.
Scientific Research Applications
N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: Studying cellular processes and receptor interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel pharmaceuticals.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylcarbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c27-21(23-10-9-17-15-24-20-4-2-1-3-19(17)20)16-5-7-18(8-6-16)25-22(28)26-11-13-29-14-12-26/h1-8,15,24H,9-14H2,(H,23,27)(H,25,28) |
InChI Key |
YBRJRUPGSCMNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10983440.png)
![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10983441.png)
![N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983443.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B10983457.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea](/img/structure/B10983464.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide](/img/structure/B10983473.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983481.png)
![N-[4-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10983484.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10983485.png)
![(5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983486.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10983499.png)

![3-(2-methoxyphenyl)-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B10983510.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10983512.png)
